molecular formula C8H8ClN3O2 B12806566 1-Formyl-4-(p-chlorophenyl)semicarbazide CAS No. 102339-00-4

1-Formyl-4-(p-chlorophenyl)semicarbazide

Katalognummer: B12806566
CAS-Nummer: 102339-00-4
Molekulargewicht: 213.62 g/mol
InChI-Schlüssel: UIKAWTVORRTDHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Formyl-4-(p-chlorophenyl)semicarbazide is a semicarbazide derivative known for its biological activity and ability to chelate metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Formyl-4-(p-chlorophenyl)semicarbazide can be synthesized through a multi-step process. One common method involves the reaction of p-chlorophenylhydrazine with formic acid to form the intermediate, which is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Formyl-4-(p-chlorophenyl)semicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Formyl-4-(p-chlorophenyl)semicarbazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Formyl-4-(p-chlorophenyl)semicarbazide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through groove binding or intercalation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Formyl-4-(p-chlorophenyl)semicarbazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant antimicrobial activity. Its ability to chelate metal ions and interact with DNA sets it apart from other semicarbazide derivatives .

Eigenschaften

CAS-Nummer

102339-00-4

Molekularformel

C8H8ClN3O2

Molekulargewicht

213.62 g/mol

IUPAC-Name

N-[(4-chlorophenyl)carbamoylamino]formamide

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14)

InChI-Schlüssel

UIKAWTVORRTDHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NNC=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.